![molecular formula C13H16N4O B8041076 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde](/img/structure/B8041076.png)
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde typically involves the formation of the triazole ring followed by its attachment to the benzaldehyde moiety. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the triazole intermediate and its subsequent coupling with the benzaldehyde derivative. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzoic acid.
Reduction: 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
科学研究应用
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules in organic synthesis.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole ring and has demonstrated significant biological activity.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and benzaldehyde groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .
属性
IUPAC Name |
4-[ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-16(9-10-17-8-7-14-15-17)13-5-3-12(11-18)4-6-13/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXMBBUUTGUIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CN=N1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
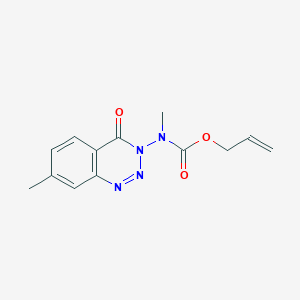
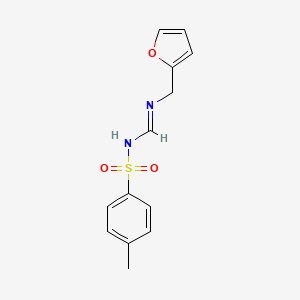
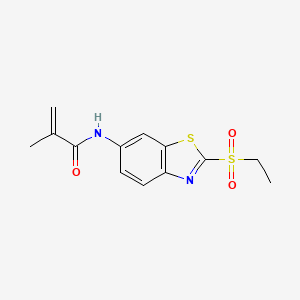
![3-amino-4-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041015.png)
![ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B8041023.png)
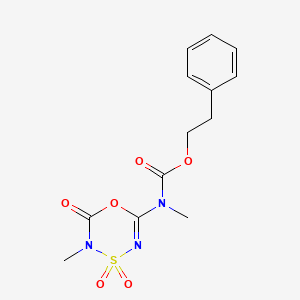

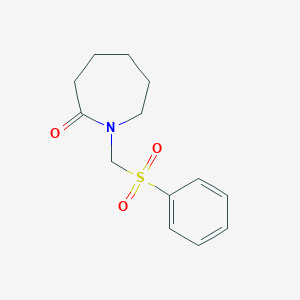
![6-Butylsulfanyl-11-methyl-3,5,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-4-amine](/img/structure/B8041062.png)
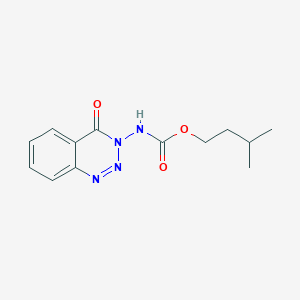
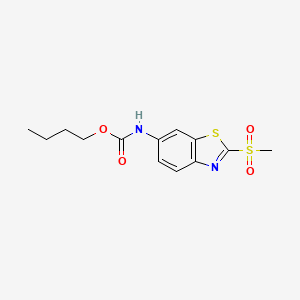
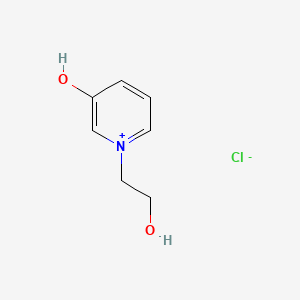
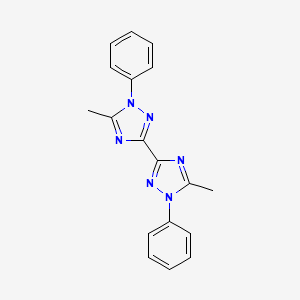
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
